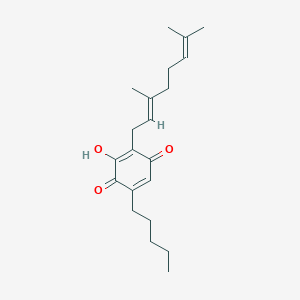
DTXSID001019274
Übersicht
Beschreibung
2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione is a complex organic compound known for its unique structure and properties. It belongs to the class of monoterpenoids and is characterized by its phenolic structure with a dimethylocta-dienyl side chain .
Wissenschaftliche Forschungsanwendungen
2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Wirkmechanismus
Target of Action
The primary targets of VCE-003 are the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the CB1 and CB2 receptors . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, cell proliferation, differentiation, and apoptosis . The CB1 and CB2 receptors are part of the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood, and memory .
Mode of Action
VCE-003 interacts with its targets primarily through activation of PPAR-γ . This activation leads to a series of downstream effects that contribute to its neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Upon activation of PPAR-γ, VCE-003 influences several biochemical pathways. These include pathways involved in inflammation, neuroprotection, and cell survival . The exact mechanisms are still under investigation, but it is known that PPAR-γ activation can inhibit pro-inflammatory genes and promote the expression of anti-inflammatory and neuroprotective genes .
Pharmacokinetics
The pharmacokinetics of VCE-003 involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, VCE-003 is absorbed and distributed throughout the body . The compound’s bioavailability and potential undesired side effects were evaluated by analyzing hepatotoxicity after chronic treatment
Result of Action
The activation of PPAR-γ by VCE-003 results in neuroprotective effects. It has been shown to protect striatal medium spiny neurons from damage induced by mutant huntingtin, a protein involved in Huntington’s disease . This protection is associated with an attenuation of neuroinflammation and an improvement in motor performance . Furthermore, VCE-003 promotes neurogenesis, increasing the formation of neuroblasts and enhancing effective neurogenesis .
Biochemische Analyse
Biochemical Properties
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glycerol dehydratase, an enzyme involved in the conversion of glycerol to 1,3-propanediol . The interaction between 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione and glycerol dehydratase enhances the enzyme’s activity, thereby facilitating the biochemical conversion process.
Cellular Effects
The effects of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the motility and aggregation of diatoms, as well as biofilm formation . These cellular effects are crucial for understanding how this compound can be utilized in various biotechnological applications.
Molecular Mechanism
At the molecular level, 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with glycerol dehydratase, for instance, involves binding to the enzyme’s active site, thereby enhancing its catalytic activity . This molecular mechanism is vital for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the temporal effects of similar compounds have been observed in various studies, indicating that the stability of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione is crucial for its sustained activity .
Dosage Effects in Animal Models
The effects of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s role in the glycerol metabolism pathway has been well-documented, highlighting its importance in biochemical processes .
Transport and Distribution
The transport and distribution of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that similar compounds are rapidly absorbed and distributed to various tissues, including the brain .
Subcellular Localization
The subcellular localization of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of a phenolic compound with a suitable alkyl halide, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-(3,7-dimethylocta-2,6-dienyl)-: A monoterpenoid with a similar structure but lacking the pentyl and hydroxy groups.
(E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate: Another related compound with a different functional group arrangement.
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate: A compound with a similar side chain but different core structure.
Uniqueness
The uniqueness of 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-11-17-14-19(22)18(21(24)20(17)23)13-12-16(4)10-8-9-15(2)3/h9,12,14,24H,5-8,10-11,13H2,1-4H3/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJZGZRGXVDCJN-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)CC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)C/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019274 | |
| Record name | VCE-003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of VCE-003 and its downstream effects?
A1: VCE-003 exerts its therapeutic effects through a multifaceted approach primarily involving the activation of CB2 receptors and PPARγ receptors. []
Q2: What are the in vitro and in vivo effects of VCE-003 in models of multiple sclerosis?
A2: VCE-003 has demonstrated promising results in both in vitro and in vivo models of multiple sclerosis (MS):
- In vitro: VCE-003 inhibits the IL-17-induced polarization of macrophages to a pro-inflammatory M1 profile and reduces LPS-induced iNOS expression in microglia, indicating its anti-inflammatory potential. []
- In vivo: In a murine model of experimental autoimmune encephalomyelitis (EAE), a commonly used model for MS, VCE-003 administration led to:
- Amelioration of neurological defects and reduced EAE severity. []
- Decreased infiltration of immune cells, particularly CD4+ T cells, into the spinal cord. []
- Inhibition of Th1 and Th17 responses in the spinal cord. []
- Reduced microglial activation and axonal damage, with preservation of myelin sheaths. []
Q3: How does the structure of VCE-003 relate to its activity?
A3: VCE-003 is a cannabigerol quinone derivative. While detailed SAR studies are limited, research suggests that the quinone moiety plays a crucial role in its biological activity. [] Further research exploring structural modifications and their impact on potency, selectivity, and metabolic stability is needed.
Q4: Are there any known alternatives or substitutes for VCE-003?
A4: While other phytocannabinoids like cannabigerol (CBG) and cannabidivarin (CBDV) have shown promise in preclinical models of neurodegenerative diseases, [] they are structurally distinct from VCE-003. Direct comparisons of their efficacy, potency, and safety profiles are currently lacking. Further research is needed to fully understand the potential of these alternatives and their suitability as substitutes for VCE-003.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


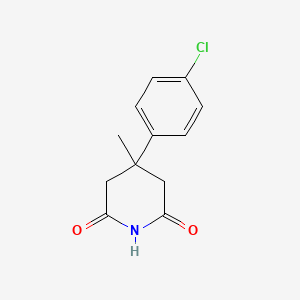
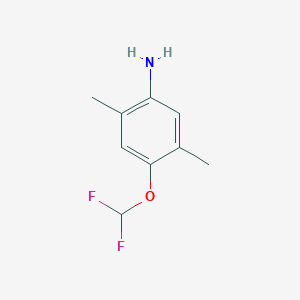
![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
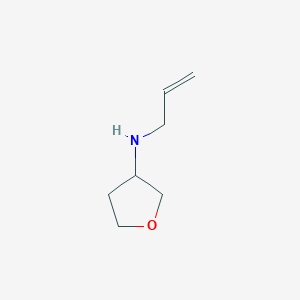

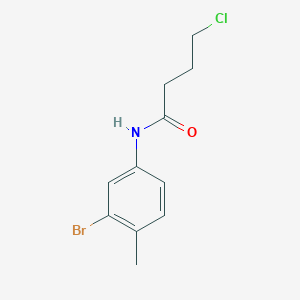
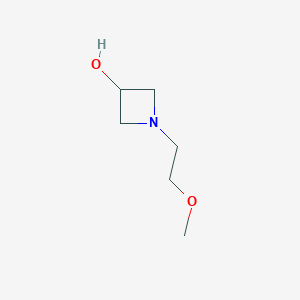
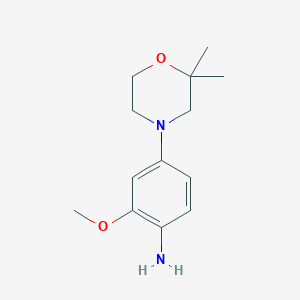
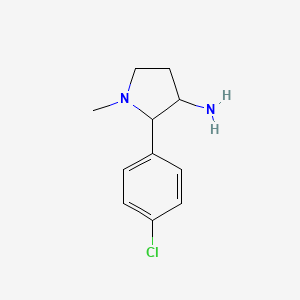
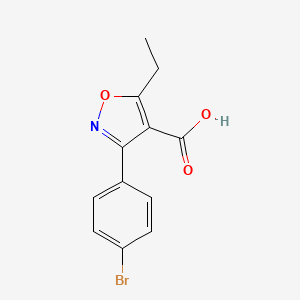
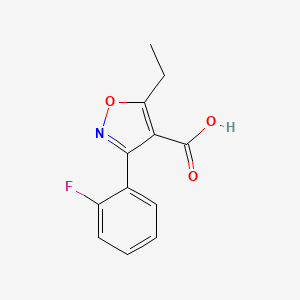

![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)
